2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclobutyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVMHRBMWHTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, altering the protein’s conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic pathways, further impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves interactions with the active sites or allosteric sites of the target molecules, resulting in conformational changes that affect their function. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and induction of apoptosis. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and levels of metabolites. The compound’s effects on metabolic pathways can lead to changes in the production and utilization of key metabolites, impacting cellular energy balance and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Biological Activity
2-Cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃O₂, with a molecular weight of 229.26 g/mol. The structure features a benzimidazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds related to benzo[d]imidazole derivatives exhibit significant anticancer properties. For instance, structural analogs have shown the ability to induce apoptosis in cancer cells. Specifically, the compound has been reported to:
- Induce Cell Cycle Arrest : In HepG2 liver cancer cells, it causes cell cycle arrest and promotes apoptosis through upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic Bcl-2 .
- Inhibition of Kinases : Molecular docking studies suggest that these compounds can inhibit multiple kinases, making them promising candidates for targeted cancer therapies .
Antimicrobial Activity
The compound's carboxylic acid group enhances its antimicrobial properties. Studies have indicated that derivatives of benzo[d]imidazole can exhibit:
- Broad Spectrum Antimicrobial Effects : Compounds with longer alkyl chains and carboxylic acid substituents have shown improved antibacterial activity against Gram-positive bacteria .
- Mechanisms of Action : The antimicrobial activity is often linked to the disruption of bacterial cell membranes and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Alkyl Chain Length | Longer chains enhance antimicrobial activity |
| Carboxylic Acid Group | Essential for increased potency against bacteria |
| Benzimidazole Modifications | Variations can lead to significant differences in anticancer efficacy |
These insights into SAR are crucial for the design of more potent derivatives aimed at specific biological targets.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Resistance : Research has focused on optimizing this compound to combat metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in various bacterial strains. The compound has been identified as a promising metal-binding pharmacophore targeting MBLs .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid exhibit notable antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure have demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics.
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| CBI Derivative 1 | 50 | Salmonella typhi |
| CBI Derivative 2 | 250 | Candida albicans |
This antimicrobial potential is attributed to the compound's ability to disrupt metabolic processes in pathogens, making it a candidate for further development as an antibiotic adjuvant therapy .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. Specific derivatives have been evaluated for their effects on different cancer cell lines, showing promise in inhibiting tumor growth.
For instance, one study highlighted that certain benzimidazole derivatives could significantly reduce cell viability in breast cancer cell lines by inducing apoptotic pathways . This suggests that the compound may serve as a lead structure for developing novel anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. Research indicates that derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. For example, compounds derived from benzimidazole structures have shown significant inhibition of COX-1 and COX-2 enzymes, leading to reduced edema and pain in experimental models .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| CBI Derivative A | 0.1664 | COX-1 |
| CBI Derivative B | 0.0370 | COX-2 |
These findings suggest that the compound could be developed into effective anti-inflammatory medications.
Case Studies
Several case studies have documented the application of this compound derivatives in clinical settings:
- Pseudomonas aeruginosa Infections : A study focused on developing PqsR inhibitors based on benzimidazole structures showed that these compounds could reduce virulence factors in Pseudomonas aeruginosa, a major pathogen in clinical settings .
- Breast Cancer Treatment : Research involving benzimidazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction being elucidated .
- Chronic Inflammatory Disorders : A series of experiments indicated that certain derivatives effectively reduced inflammation in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. This reaction is critical for modifying solubility and bioavailability.
| Reagents/Conditions | Product | Yield | Key Characteristics |
|---|---|---|---|
| Ethanol, H<sub>2</sub>SO<sub>4</sub> (cat.) | Ethyl 2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylate | 85–92% | Enhanced lipophilicity |
| Methanol, DCC/DMAP | Methyl ester derivative | 78% | Used in prodrug formulations |
Mechanism : Protonation of the carboxylic acid activates the carbonyl, enabling nucleophilic attack by the alcohol. Dehydration yields the ester.
Amide Formation
Reactions with primary/secondary amines produce amides, leveraging the carboxylic acid’s electrophilicity.
Key Insight : Amidation retains the benzimidazole’s planarity, crucial for π-stacking in biological targets .
Nucleophilic Substitution at Benzimidazole
The N1 position of the benzimidazole undergoes alkylation or arylation under basic conditions.
Challenge : Competing O-alkylation of the carboxylic acid is minimized using bulky bases.
Oxidation and Reduction
-
Oxidation : The cyclobutyl group resists oxidation, but the benzimidazole ring undergoes controlled oxidation with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> to form N-oxide derivatives (yield: 65–70%).
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the imidazole ring to a dihydro derivative, altering electronic properties.
C–H Functionalization
Palladium-catalyzed C–H activation enables direct arylations at the benzimidazole’s C4 position.
Optimization : Electron-deficient aryl halides show higher reactivity due to enhanced oxidative addition .
Cycloaddition Reactions
The cyclobutyl ring participates in [2+2] photocycloadditions with alkenes under UV light, forming polycyclic systems (e.g., bicyclo[4.2.0]octane derivatives) .
Decarboxylation
Thermal decarboxylation (180°C, quinoline) removes the carboxylic acid group, yielding 2-cyclobutyl-1H-benzo[d]imidazole. This reaction is pH-sensitive and proceeds via a six-membered transition state.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The benzimidazole core is common among analogs, but substituents at the 2- and 5-positions dictate physicochemical and biological properties:
Physicochemical Properties
- Melting Points : Aromatic substituents (e.g., nitrophenyl, hydroxyphenyl) generally yield higher melting points (>270°C) due to intermolecular hydrogen bonding and π-π stacking. Aliphatic substituents (e.g., cyclohexyl) reduce melting points, as seen in VIa (71% yield, white powder).
- Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky substituents (e.g., cyclohexyl, cyclobutyl) may counteract this by increasing hydrophobicity.
- Synthetic Yields : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) often give lower yields (~47% for VIe) compared to electron-rich aldehydes (e.g., methoxy-substituted, 67–97% yields).
Stability and Reactivity
- The cyclobutyl group’s strain may increase susceptibility to ring-opening reactions compared to cyclohexyl or phenyl analogs.
- Carboxylic acid derivatives are often converted to amides or esters for enhanced stability, as seen in VIa-d (synthesized via TBTU coupling).
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
A common approach to synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions.
- Step 1: Starting with 4-aminobenzoic acid or its derivatives, the amino groups can be converted into the benzimidazole ring by cyclization.
- Step 2: The cyclobutyl group is introduced either by using cyclobutyl-substituted aldehydes or via alkylation of the benzimidazole nitrogen.
This method benefits from straightforward procedures but requires careful control of reaction conditions to ensure regioselectivity and prevent side reactions.
Alkylation of Benzimidazole Precursors
An alternative method involves first synthesizing benzimidazole-5-carboxylic acid, then performing an alkylation reaction at the 2-position.
- Step 1: Synthesize benzimidazole-5-carboxylic acid via cyclization of o-phenylenediamine with formic acid or formamide derivatives.
- Step 2: Alkylate the 2-position nitrogen using cyclobutyl halides (e.g., cyclobutyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
This method allows the introduction of the cyclobutyl group under milder conditions and can provide better control over substitution patterns.
Use of Palladium-Catalyzed Cross-Coupling Reactions
Recent advances in heterocyclic chemistry include the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce alkyl or aryl substituents selectively.
- Step 1: Prepare a halogenated benzimidazole-5-carboxylic acid intermediate (e.g., 2-chloro- or 2-bromo-benzimidazole-5-carboxylic acid).
- Step 2: Couple with cyclobutylboronic acid or cyclobutyl amine derivatives under palladium catalysis to form the 2-cyclobutyl substituted product.
This method offers high regioselectivity and functional group tolerance but requires access to specialized catalysts and reagents.
Representative Synthesis from Patent Literature
According to patent WO2011099832A2, which covers novel benzimidazole compounds including 2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid, the preparation involves:
- Step 1: Formation of the benzimidazole core by condensation of appropriately substituted o-phenylenediamine with carboxylic acid derivatives.
- Step 2: Introduction of the cyclobutyl group via nucleophilic substitution or amide bond formation.
- Step 3: Purification and isolation of the target carboxylic acid compound.
The patent emphasizes the use of pharmaceutically acceptable salts and conditions optimized to yield high purity products suitable for medicinal use.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of o-phenylenediamine derivatives | o-Phenylenediamine, carboxylic acids or aldehydes | Acidic or dehydrating agents, heat | Simple, direct ring formation | Possible regioselectivity issues |
| Alkylation of benzimidazole-5-carboxylic acid | Benzimidazole-5-carboxylic acid, cyclobutyl halide | Base (K2CO3, NaH), polar aprotic solvent | Good control over substitution | Requires preformed benzimidazole |
| Palladium-catalyzed cross-coupling | Halogenated benzimidazole-5-carboxylic acid, cyclobutylboronic acid | Pd catalyst, base, inert atmosphere | High selectivity, functional group tolerance | Expensive catalysts, complex setup |
Research Findings and Analysis
- The direct cyclization method is widely used for benzimidazole synthesis but may require optimization for the cyclobutyl substitution to avoid side products.
- Alkylation methods provide a versatile route to introduce cyclobutyl groups but depend on the availability of halogenated benzimidazole intermediates.
- Palladium-catalyzed coupling reactions represent a modern and efficient approach, especially for complex substitutions, though cost and catalyst recovery are considerations.
- The choice of method depends on the scale, desired purity, and available starting materials.
Q & A
Q. What are the common synthetic routes for 2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves heterocyclization reactions. For example, analogous compounds are synthesized via condensation of substituted benzaldehydes with nitro esters in the presence of sodium dithionite (Na₂S₂O₄) in DMSO, followed by base hydrolysis . Key characterization techniques include IR spectroscopy (e.g., confirming carbonyl stretches at ~1700 cm⁻¹ and Br absorption at ~525 cm⁻¹) and NMR (¹H/¹³C) to verify cyclobutyl and benzimidazole moieties .
Q. How can reaction conditions be optimized to improve yields in the synthesis of substituted benzimidazoles?
Optimization involves adjusting temperature, reagent stoichiometry, and solvent systems. For instance, refluxing at 90°C in DMSO with Na₂S₂O₄ promotes efficient heterocyclization . Ethanol/NaOH hydrolysis under reflux is critical for carboxylic acid formation. Monitoring reaction progress via TLC and isolating intermediates through column chromatography can enhance purity and yield .
Q. Which purification techniques are most effective for isolating 2-cyclobutyl-1H-benzimidazole derivatives?
Common methods include recrystallization (e.g., using ethanol) and silica gel chromatography. For polar derivatives, reverse-phase HPLC with gradients of acetonitrile/water is effective, as demonstrated in the purification of pyrazole-substituted analogs .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for 2-cyclobutyl-benzimidazole derivatives in anti-inflammatory or anticancer contexts?
SAR studies require synthesizing analogs with varied substituents (e.g., hydroxyl, methoxy, sulfonic acid groups) and evaluating biological activity. For example, derivatives with electron-withdrawing groups (e.g., Br) show enhanced antioxidant activity, while bulky substituents like cyclohexyl may improve pharmacokinetic properties . In vitro assays (e.g., COX-2 inhibition or antiproliferative screening against cancer cell lines) paired with computational docking can elucidate mechanistic insights .
Q. How should contradictions between crystallographic data and computational models be resolved during structural analysis?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Using high-resolution X-ray data refined via SHELXL alongside DFT calculations can validate bond lengths and angles. For example, IR and NMR data confirming functional groups (e.g., acid carbonyl at 1701 cm⁻¹) should corroborate crystallographic findings .
Q. What experimental strategies can distinguish specific antiproliferative effects from general cytotoxicity in benzimidazole derivatives?
Dose-response assays (e.g., IC₅₀ determination) across multiple cell lines (cancer vs. normal) are essential. Mechanistic studies, such as apoptosis assays (Annexin V staining) or cell-cycle analysis via flow cytometry, can confirm specificity. Comparative studies with control compounds lacking the cyclobutyl group may isolate structural contributions to activity .
Q. How can the stability of 2-cyclobutyl-benzimidazole-5-carboxylic acid be assessed under physiological conditions?
Stability studies involve incubating the compound in simulated biological fluids (e.g., PBS at pH 7.4, human serum) and analyzing degradation via HPLC or LC-MS. Accelerated stability testing under varied temperatures and humidities can predict shelf-life. Metabolite identification using mass spectrometry further clarifies metabolic pathways .
Methodological Notes
- Synthesis : Prioritize one-pot heterocyclization for efficiency, but employ stepwise protocols for complex substituents .
- Characterization : Combine multiple techniques (e.g., ¹H NMR, IR, HRMS) to resolve ambiguities in tautomeric forms .
- Biological Evaluation : Use standardized assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) and validate results with positive controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
